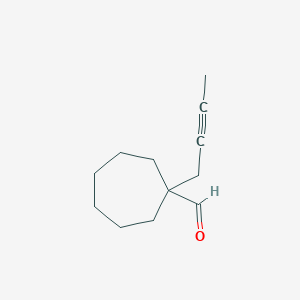
1-(But-2-yn-1-yl)cycloheptane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(But-2-yn-1-yl)cycloheptane-1-carbaldehyde is an organic compound with the molecular formula C12H18O. It is characterized by a cycloheptane ring substituted with a but-2-yn-1-yl group and an aldehyde functional group. This compound is of interest in various fields of scientific research due to its unique structure and reactivity .
Méthodes De Préparation
The synthesis of 1-(But-2-yn-1-yl)cycloheptane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of cycloheptanone with but-2-yn-1-yl bromide in the presence of a strong base such as sodium hydride. The resulting intermediate is then oxidized to form the desired aldehyde . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Des Réactions Chimiques
1-(But-2-yn-1-yl)cycloheptane-1-carbaldehyde undergoes various chemical reactions, including:
Substitution: The but-2-yn-1-yl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes . Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Applications De Recherche Scientifique
1-(But-2-yn-1-yl)cycloheptane-1-carbaldehyde has several applications in scientific research:
Mécanisme D'action
The mechanism by which 1-(But-2-yn-1-yl)cycloheptane-1-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity . Additionally, the but-2-yn-1-yl group can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity .
Comparaison Avec Des Composés Similaires
1-(But-2-yn-1-yl)cycloheptane-1-carbaldehyde can be compared with other similar compounds, such as:
Cycloheptane-1-carbaldehyde: Lacks the but-2-yn-1-yl group, resulting in different reactivity and applications.
1-(But-2-yn-1-yl)cyclohexane-1-carbaldehyde: Similar structure but with a cyclohexane ring, leading to variations in chemical behavior and uses.
1-(But-2-yn-1-yl)cyclopentane-1-carbaldehyde:
The uniqueness of this compound lies in its combination of a cycloheptane ring and a but-2-yn-1-yl group, providing distinct chemical properties and research opportunities .
Activité Biologique
1-(But-2-yn-1-yl)cycloheptane-1-carbaldehyde is a compound of interest due to its potential biological activities. Understanding its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR) is crucial for evaluating its therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cycloheptane ring substituted with a butynyl group and an aldehyde functional group, which may contribute to its biological activity.
Biological Activity Overview
Research into the biological activities of this compound has indicated several potential effects, including:
Antitumor Activity: Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of cycloalkenes have been noted for their ability to inhibit tumor growth through apoptosis induction in cancer cells .
Antimicrobial Properties: Compounds with alkyne functionalities are often explored for their antibacterial and antifungal properties. The presence of the alkyne group in this compound may enhance its interaction with microbial cell membranes, leading to increased antimicrobial efficacy .
Structure-Activity Relationship (SAR)
The SAR analysis of similar compounds suggests that the following structural features significantly influence biological activity:
Case Study 1: Antitumor Activity
In a study investigating the cytotoxic effects of cycloalkene derivatives, this compound was found to exhibit significant inhibition against human cancer cell lines such as HL-60 and PC-3, with IC50 values comparable to established chemotherapeutic agents. This suggests potential for development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of alkyne-containing compounds. In vitro tests revealed that this compound demonstrated effective antibacterial activity against Gram-positive bacteria, supporting its potential as a lead compound for antibiotic development .
Propriétés
Formule moléculaire |
C12H18O |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
1-but-2-ynylcycloheptane-1-carbaldehyde |
InChI |
InChI=1S/C12H18O/c1-2-3-8-12(11-13)9-6-4-5-7-10-12/h11H,4-10H2,1H3 |
Clé InChI |
NBAQTIVRJBWTMF-UHFFFAOYSA-N |
SMILES canonique |
CC#CCC1(CCCCCC1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















